Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJBVZKYQVUUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 1-(2-Fluoro-4-nitrophenyl)-piperazine
- Reaction Type: Nucleophilic aromatic substitution (SNAr)
- Reagents and Conditions:
- Piperazine reacts with 2-fluoro-4-nitrofluorobenzene
- Solvent: Aromatic hydrocarbons such as toluene or xylene
- Temperature: 80–90°C
- Duration: 3–6 hours
- Mechanism:
- The nucleophilic nitrogen of piperazine attacks the electron-deficient aromatic ring, replacing a fluorine atom, facilitated by the nitro group’s activating effect.
Reference: The patent WO2005051933A1 describes similar aromatic substitution steps for preparing fluorinated piperazine derivatives.
Step 2: Conversion to Piperazine-1-carboxylic Acid Derivative
- Reaction Type: Carbamate formation
- Reagents:
- Di-tert-butoxycarbonyl anhydride or tert-butyl chloroformate
- Organic solvent: Toluene or similar aromatic hydrocarbons
- Base: Sodium bicarbonate or potassium carbonate
- Conditions:
- Reaction carried out at 20–40°C
- The aromatic solvent maintains solubility and facilitates the carbamate formation
- Outcome:
- Formation of tert-butyl carbamate-protected piperazine derivatives, such as tert-butyl 4-(2-fluorophenyl)-piperazine-1-carboxylate
Reference: The synthesis of carbamate-protected piperazines is detailed in patent literature and research articles, emphasizing the use of tert-butyl chloroformate in aromatic solvents.
Step 3: Introduction of the Fluorophenyl Group
- Reaction Type: Nucleophilic aromatic substitution or coupling
- Reagents:
- 2-fluorophenyl derivatives, possibly via halogenation or direct coupling
- Catalysts or activating groups as needed
- Conditions:
- Elevated temperatures (around 80°C)
- Organic solvents like toluene or xylene
- Notes:
- The fluorine atom’s position and electronic effects influence the reactivity and selectivity of substitution.
Reference: Structural studies and synthetic protocols indicate the use of aromatic substitution reactions for fluorinated aromatic groups.
Step 4: Final Reduction and Purification
- Reaction Type: Hydrogenation or catalytic reduction
- Reagents:
- Palladium on carbon (Pd/C)
- Hydrogen gas
- Conditions:
- Room temperature to 50°C
- Hydrogen pressure: 1–2 atm
- Duration: 12–16 hours
- Outcome:
- Reduction of nitro groups or other reducible functionalities, leading to the final compound
Reference: Patent WO2005051933A1 details reduction steps involving Pd/C under hydrogen atmosphere for similar compounds.
Representative Data Table of Preparation Steps
| Step | Reaction Type | Reagents | Solvent | Temperature | Duration | Key Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | Piperazine + 2-fluoro-4-nitrofluorobenzene | Toluene/Xylene | 80–90°C | 3–6 hours | Formation of fluorinated piperazine intermediate |
| 2 | Carbamate formation | Di-tert-butoxycarbonyl anhydride | Toluene | 20–40°C | 1–2 hours | Protection of piperazine nitrogen |
| 3 | Aromatic coupling | Fluorophenyl derivatives | Toluene | 80°C | 4–8 hours | Introduction of fluorophenyl group |
| 4 | Catalytic reduction | Pd/C + H₂ | Toluene or ethanol | Room temp | 12–16 hours | Nitro group reduction to amine |
Research Findings and Optimization Insights
- Reaction Efficiency: The use of aromatic hydrocarbons such as toluene or xylene provides a non-polar medium that stabilizes intermediates and enhances yields.
- Temperature Control: Elevated temperatures (around 80–90°C) are critical for SNAr reactions, especially with fluorinated aromatics.
- Catalyst Selection: Palladium on carbon is preferred for reduction steps due to its high activity and selectivity.
- Protecting Group Strategy: Tert-butyl carbamate offers stability during multi-step synthesis and can be cleaved under acidic conditions if needed.
Notes on Diversification and Scalability
- The synthetic pathway is adaptable for large-scale production, with key steps optimized for yield and purity.
- Variations in aromatic substitution patterns and protecting groups are feasible, allowing for structural diversification.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom on the 2-fluorophenyl moiety enhances electrophilicity, making the aromatic ring susceptible to nucleophilic aromatic substitution (NAS). Common reagents and outcomes include:
Mechanistic Insight :
The fluorine atom directs incoming electrophiles to the meta position relative to itself due to its -I effect, while the piperazine ring’s nitrogen atoms may participate in stabilizing transition states through resonance .
Oxidation Reactions
Oxidation primarily targets the piperazine ring or the aromatic system:
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Piperazine Ring Oxidation | KMnO₄ (acidic conditions) | N-Oxide derivatives | |
| Aromatic Ring Oxidation | H₂O₂ (Fe²⁺ catalyst) | Quinone-like structures |
Key Observation :
Oxidation of the piperazine ring generates N-oxide species, which exhibit altered solubility and biological activity. Over-oxidation of the aromatic ring is rare due to the stabilizing effect of the fluorine substituent.
Reduction Reactions
Reductive modifications often focus on functional groups introduced via substitution:
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Nitro Group Reduction | H₂ (Pd/C catalyst) | 3-Amino-2-fluorophenyl derivative | |
| Debenzylation | HCOONH₄ (Pd/C, MeOH) | Deprotected piperazine intermediate |
Application :
Reduction of nitro groups to amines is critical for synthesizing bioactive intermediates in pharmaceutical research .
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aq., reflux) | 3-(2-fluorophenyl)piperazine hydrochloride | |
| Basic Hydrolysis | NaOH (aq., reflux) | Sodium carboxylate derivative |
Synthetic Utility :
Hydrolysis removes the tert-butyl protecting group, enabling further functionalization of the piperazine nitrogen .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights the unique reactivity of this derivative:
| Compound | Key Reactivity Differences | References |
|---|---|---|
| Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate | Enhanced NAS due to dual fluorine substituents | |
| Tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylate | Higher susceptibility to β-elimination reactions |
Reaction Optimization Data
Critical parameters for maximizing yield in key reactions:
| Reaction | Optimal Temperature | Solvent | Yield (%) | References |
|---|---|---|---|---|
| Nitration | 0–5°C | H₂SO₄ | 78 | |
| Piperazine N-Oxidation | 60°C | Acetic acid | 65 | |
| Ester Hydrolysis | Reflux | HCl/EtOH | 92 |
Mechanistic and Environmental Considerations
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₅H₂₁FN₂O₂
- Molecular Weight : 280.34 g/mol
- Structure : Contains a piperazine ring substituted with a tert-butyl group and a fluorophenyl moiety, which influences its reactivity and biological activity.
Scientific Research Applications
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate has several key applications:
Medicinal Chemistry
- Drug Development : This compound serves as a building block for synthesizing various biologically active molecules, particularly piperazine derivatives that exhibit potential therapeutic effects against various diseases .
- Pharmacological Studies : Investigated for its role in developing drugs targeting specific receptors, including histamine H(3) receptor antagonists, which are crucial in treating conditions like obesity and cognitive disorders .
Biological Research
- Biochemical Pathway Studies : Its interactions with different biochemical pathways make it an essential tool for exploring cellular mechanisms and drug action.
- Antimicrobial Activity : Some derivatives of piperazine have shown antibacterial properties, making this compound relevant in the search for new antibiotics .
Synthetic Chemistry
- Scaffold for Synthesis : this compound is utilized as a scaffold in organic synthesis, enabling the creation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution .
- Reference Standards : Employed in the pharmaceutical industry as a high-quality reference standard for testing and validation purposes .
Case Study 1: Development of Histamine H(3) Antagonists
Research has demonstrated that compounds derived from this compound possess significant antagonistic activity at the histamine H(3) receptor. These findings suggest potential applications in treating cognitive disorders and metabolic syndromes .
Case Study 2: Antibacterial Properties
A series of studies evaluated the antibacterial efficacy of piperazine derivatives against Gram-positive bacteria. The results indicated that modifications to the tert-butyl 3-(2-fluorophenyl)piperazine structure could enhance antimicrobial activity, paving the way for new antibiotic development .
Mechanism of Action
The mechanism of action of Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with receptors, enhancing its pharmacological and pharmacokinetic profiles . The presence of the Boc protecting group and the 2-fluorophenyl substitution play crucial roles in its activity and stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs and their substituent-driven differences:
Key Observations:
- Substituent Position : Ortho-fluorine (target compound) introduces moderate steric effects compared to para-CF₃ (higher bulk) or meta-Br (slower reactivity) .
- Heterocyclic vs. Aromatic Cores : Pyridine-based analogs (e.g., ) exhibit distinct electronic profiles and solubility compared to benzene derivatives .
Biological Activity
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C₁₅H₂₁FN₂O₂
- Molecular Weight : 280.34 g/mol
- Structure : The compound features a piperazine core substituted with a tert-butyl group and a 2-fluorophenyl moiety, which contributes to its unique pharmacological profile.
This compound exhibits biological activity through various mechanisms, primarily involving interactions with neurotransmitter receptors and potential antimicrobial properties. The fluorinated phenyl group enhances lipophilicity, facilitating better membrane permeability and receptor binding.
Antimicrobial Activity
Research indicates that compounds similar to this compound may exhibit significant antimicrobial effects. For instance, studies have shown that related piperazine derivatives can inhibit bacterial protein synthesis, akin to the action of oxazolidinones against gram-positive pathogens.
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Potential antimicrobial agent | |
| Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate | Inhibits bacterial protein synthesis |
Neuropharmacological Effects
The compound's structure allows it to interact with neurotransmitter systems, influencing physiological responses such as mood regulation and appetite control. In vitro studies suggest that it may modulate activities at serotonin receptors, which are critical in managing anxiety and depression .
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. This compound was included in the screening panel, showing moderate growth inhibition against pancreatic cancer cell lines (GI50 values around 10 µM) compared to controls .
- Receptor Binding Affinity : Preliminary studies indicated that this compound has a binding affinity for dopamine receptors, suggesting potential applications in treating neurological disorders .
Structure-Activity Relationship (SAR)
The SAR analysis of piperazine derivatives indicates that modifications at the phenyl ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances the compound's potency against certain targets .
Q & A
Basic: What are the established synthetic routes for tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate, and what critical reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves:
- Step 1 : Introduction of the 2-fluorophenyl group to the piperazine ring via Buchwald-Hartwig coupling or Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides/boronic acids .
- Step 2 : Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), often with a base like triethylamine .
- Critical Conditions :
Advanced: How can regioselectivity challenges during fluorophenyl group introduction be addressed?
Methodological Answer:
Regioselectivity issues arise due to competing nucleophilic sites on the piperazine ring. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., Boc) to guide aryl group attachment to the desired nitrogen atom .
- Protection-deprotection sequences : Temporarily block reactive sites with Boc or Fmoc groups, followed by selective deprotection .
- Microwave-assisted synthesis : Accelerates coupling reactions, reducing side-product formation .
- Monitoring : Real-time TLC or LC-MS to track reaction progress and adjust conditions dynamically .
Basic: What spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H NMR :
- ¹³C NMR :
- FT-IR :
- LC-MS : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 294.3 g/mol) .
Advanced: How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite):
- MD Simulations (GROMACS) :
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization) .
Basic: How does the Boc group influence reactivity in downstream synthetic modifications?
Methodological Answer:
- Advantages :
- Limitations :
Advanced: What in vitro assays evaluate this compound’s bioactivity, and how are controls designed?
Methodological Answer:
- Enzyme Inhibition Assays :
- Antimicrobial Testing :
- MIC assays : Broth microdilution against S. aureus and E. coli (CLSI guidelines) .
- Cytotoxicity : Parallel MTT assays on mammalian cells (e.g., HEK293) to confirm selectivity .
- Data Interpretation : Normalize to positive/negative controls and validate with triplicate runs .
Advanced: How are X-ray crystallography and SHELX software used to resolve structural ambiguities?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data for accurate electron density mapping .
- SHELX Workflow :
- Validation : Check R-factors (<5%), Ramachandran plots, and CIF files for deposition in CSD/CCDC .
Basic: What are common side reactions during synthesis, and how are they minimized?
Methodological Answer:
- Side Reactions :
- Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
